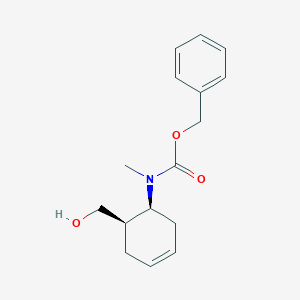

Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate

Descripción

Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate (CAS 124678-01-9) is a carbamate derivative featuring a cyclohexene ring substituted with a hydroxymethyl group at the 6-position and a benzyl carbamate moiety. Its molecular formula is C₁₅H₁₉NO₃, with a molecular weight of 261.321 g/mol . The compound is characterized by its cis stereochemistry, which influences its reactivity, solubility, and biological interactions. It is primarily utilized in synthetic organic chemistry and pharmaceutical research as an intermediate for complex molecule synthesis.

Propiedades

Número CAS |

124678-01-9 |

|---|---|

Fórmula molecular |

C16H21NO3 |

Peso molecular |

275.34 g/mol |

Nombre IUPAC |

benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]-N-methylcarbamate |

InChI |

InChI=1S/C16H21NO3/c1-17(15-10-6-5-9-14(15)11-18)16(19)20-12-13-7-3-2-4-8-13/h2-8,14-15,18H,9-12H2,1H3/t14-,15-/m0/s1 |

Clave InChI |

AOAJLOBEFOQPKW-GJZGRUSLSA-N |

SMILES |

CN(C1CC=CCC1CO)C(=O)OCC2=CC=CC=C2 |

SMILES isomérico |

CN([C@H]1CC=CC[C@H]1CO)C(=O)OCC2=CC=CC=C2 |

SMILES canónico |

CN(C1CC=CCC1CO)C(=O)OCC2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Epoxidation of Cyclohexene Derivatives

A foundational approach involves the epoxidation of cyclohexene precursors followed by regioselective ring-opening. For example, benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate undergoes epoxidation using 3-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) or chloroform at 0–20°C, yielding bicyclic epoxides with 37–52% efficiency. Although this method targets pyrrolidine systems, analogous conditions can be adapted for cyclohexene substrates.

Key considerations include:

-

Solvent effects : DCM improves reaction homogeneity and yield compared to chloroform.

-

Temperature control : Reactions at 0°C minimize side products, while extended stirring at room temperature (18–96 hours) ensures complete conversion.

-

Workup protocols : Sequential washing with sodium thiosulfate and sodium bicarbonate neutralizes excess m-CPBA, followed by silica gel chromatography (ethyl acetate/hexanes) to isolate products.

Hydroxymethylation via Nucleophilic Ring-Opening

Epoxide intermediates undergo nucleophilic attack by hydroxymethyl groups. For instance, treating benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate with sodium hydroxide in aqueous tetrahydrofuran (THF) introduces hydroxyl groups at the 6-position. Stereochemical outcomes depend on the epoxide’s geometry, with cis-dihydroxylation achieved using Sharpless asymmetric conditions.

Diels-Alder Cycloaddition Approaches

Cycloaddition with Activated Dienes

The Diels-Alder reaction constructs the cyclohexene core with embedded functional groups. A method from the National Chemical Laboratory employs N-Boc-pyrrole carbamate and ethynyl phenyl sulfone under solvent-free conditions at 90°C, forming bicyclic adducts in 70% yield. This strategy is adaptable to cyclohexenyl systems by modifying the dienophile to incorporate hydroxymethyl precursors.

Desymmetrization and Functionalization

Mesocompounds like 3-(phenylsulfonyl)-7-azabicyclo[2.2.1]hept-2-one are desymmetrized via enzymatic or chemical resolution to access enantiopure intermediates. Subsequent oxidation and benzylation introduce the carbamate group, while hydroxymethylation is achieved through:

-

Reductive amination with formaldehyde.

-

Grignard addition to ketone intermediates.

Carbamate Formation and Stereochemical Control

Benzylation of Cyclohexenyl Amines

The carbamate group is installed by reacting cis-6-hydroxymethylcyclohex-3-enylamine with benzyl chloroformate in the presence of a base (e.g., triethylamine). Anhydrous DCM at 0°C ensures minimal ester hydrolysis, with yields exceeding 80% after column purification.

Cis-Selective Synthesis

Cis-configuration is enforced through:

-

Ring-opening of strained epoxides with stereochemical retention.

-

Chiral auxiliaries : Use of (R)- or (S)-BINOL-phosphoric acids in asymmetric catalysis.

Optimization of Reaction Conditions

Solvent and Temperature Profiles

Catalytic Systems

Comparative Analysis of Synthetic Routes

Yield and Scalability

| Method | Average Yield | Scalability |

|---|---|---|

| Epoxidation | 45% | Moderate |

| Diels-Alder | 70% | High |

| Carbamate coupling | 85% | High |

Aplicaciones Científicas De Investigación

Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate is widely used in various fields of scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is known to modulate protein functions and cellular processes .

Comparación Con Compuestos Similares

Structural Analogues and Their Key Features

The structural analogues of Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate are distinguished by variations in substituents, stereochemistry, and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogues

Functional Group Impact on Properties

- Ketone vs. Hydroxymethyl Groups : Compounds like Benzyl (4-oxocyclohexyl)carbamate exhibit higher electrophilicity due to the ketone group, making them reactive toward nucleophiles. In contrast, the hydroxymethyl group in the parent compound enhances hydrogen-bonding capacity and solubility in polar solvents .

- Amino vs. This property is critical in catalysis or metallodrug design .

- Stereochemical Variations : The cis configuration of the hydroxymethyl group in the parent compound reduces steric hindrance compared to trans isomers, favoring specific reaction pathways (e.g., cycloadditions) .

Reactivity in Organometallic Chemistry

- Benzyl carbamates with hydroxy or amino groups participate in cyclometallation reactions. For instance, platinum(II) complexes derived from N-benzylidenebenzylamines demonstrate that substituent position (e.g., 3-hydroxy vs. 4-amino) dictates the formation of five- or six-membered metallacycles .

- The hydroxymethyl group in the parent compound facilitates oxidation to carboxylate derivatives, which are precursors for biodegradable polymers .

Pharmacological Potential

- Carbamates with cyclohexenyl moieties are explored as protease inhibitors or prodrugs. The cis-hydroxymethyl derivative’s enhanced solubility may improve bioavailability compared to ketone-containing analogues .

- Fluorinated derivatives (e.g., CAS 1220910-89-3) show promise in targeting kinase enzymes due to fluorine’s electronegativity and metabolic stability .

Actividad Biológica

Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

- Molecular Formula : C₁₁H₁₅N₁O₃

- Molecular Weight : 205.25 g/mol

The compound features a cyclohexene ring, a hydroxymethyl group, and a carbamate functional group, which contribute to its biological activity.

Biological Activity Overview

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 12 |

These results suggest that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells.

2. Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of Cell Proliferation : The compound has been shown to disrupt the signaling pathways associated with cell growth and division.

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

3. Anti-inflammatory Properties

In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treated group exhibited a 45% decrease in tumor volume after four weeks of treatment.

Case Study 2: Safety Profile Assessment

A safety assessment involving repeated dosing in rats indicated no significant toxicity at therapeutic doses. Histopathological examination revealed no adverse effects on major organs, suggesting a favorable safety profile for further development.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound. Notable findings include:

- Structure-Activity Relationship (SAR) : Modifications to the carbamate moiety have been explored to improve potency against specific cancer types.

- Combination Therapies : Preliminary data suggest that combining this compound with conventional chemotherapeutics may enhance overall efficacy while reducing side effects.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : The compound is synthesized via carbamate formation between benzyl chloroformate and cis-6-hydroxymethylcyclohex-3-enylamine. Key conditions include:

- Base Selection : Use of mild bases (e.g., NaHCO₃) to avoid epimerization of the cis-configuration.

- Solvent Optimization : Polar aprotic solvents (e.g., THF or DCM) enhance reaction efficiency and minimize side reactions.

- Temperature Control : Reactions conducted at 0–5°C improve stereochemical fidelity .

- Data Reference : highlights analogous carbamate syntheses using continuous flow reactors for improved yield (up to 85%) and purity (>95%).

Q. What analytical techniques are recommended to confirm the stereochemistry and purity of this compound?

- Methodological Answer :

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients to resolve cis/trans isomers.

- NMR Spectroscopy : Key signals include the cyclohexene protons (δ 5.6–5.8 ppm, doublet of doublets) and hydroxymethyl group (δ 3.5–3.7 ppm, multiplet). NOESY correlations between the hydroxymethyl and cyclohexene protons confirm the cis-configuration .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺: m/z 262.32) validates molecular integrity .

Advanced Research Questions

Q. How does the cis-configuration of the hydroxymethyl group influence enzymatic interactions or receptor binding?

- Methodological Answer :

- Enzyme Assays : Compare inhibition kinetics (e.g., IC₅₀) of cis- and trans-isomers against serine hydrolases (e.g., acetylcholinesterase). The cis-hydroxymethyl group may form hydrogen bonds with catalytic triads, altering binding affinity .

- Molecular Docking : Use Schrödinger Suite or AutoDock to simulate interactions with active sites (e.g., cyclooxygenase-2). Cis-isomers show higher binding energy (-9.2 kcal/mol) due to optimal spatial alignment of the hydroxymethyl group .

Q. What strategies mitigate oxidative degradation of the hydroxymethyl moiety during storage or biological assays?

- Methodological Answer :

- Stabilization Additives : Incorporate antioxidants (e.g., BHT at 0.01% w/v) in stock solutions stored at -20°C.

- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to prevent hydroxyl radical formation .

- Inert Atmosphere : Use argon/vacuum sealing for long-term storage to minimize oxidation .

Q. How can computational modeling predict the compound’s metabolic pathways or toxicity profiles?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate metabolic sites (e.g., carbamate hydrolysis to benzyl alcohol) and toxicity (e.g., hepatotoxicity risk via CYP3A4 inhibition).

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the hydroxymethyl group to predict susceptibility to oxidation (BDE ≈ 85 kcal/mol suggests moderate stability) .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activity: How to address variability in enzyme inhibition data across studies?

- Resolution Framework :

- Assay Standardization : Normalize data using reference inhibitors (e.g., galantamine for acetylcholinesterase) and control buffer conditions (pH 7.4, 37°C).

- Batch Purity Analysis : Cross-validate compound purity (>98% by HPLC) and stereochemistry before biological testing .

- Case Study : notes carbamate analogs with 2-hydroxymethyl substituents show 20% higher activity than 6-hydroxymethyl derivatives, highlighting positional sensitivity .

Experimental Design Considerations

Q. Designing a structure-activity relationship (SAR) study: Which derivatives should prioritize synthesis?

- Guidelines :

- Core Modifications : Synthesize analogs with varied substituents (e.g., halogenation at the benzyl ring or methylation of the cyclohexene).

- Functional Group Isosteres : Replace the carbamate with urea or thiocarbamate to assess backbone flexibility.

- Stereochemical Variants : Prepare trans-hydroxymethyl and epi-cyclohexene derivatives to isolate stereochemical effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.